Paromomycin sulfate Paromomycin sulfate Paromomycin sulfate is an aminoglycoside sulfate salt resulting from the treatment of paromomycin with sulfuric acid. A broad-spectrum antibiotic, it is used for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is functionally related to a paromomycin.
Paromomycin Sulfate is the sulfate salt form of paromomycin, a structural derivative of neomycin, an aminoglycoside antibiotic with amebicidal and bactericidal effects against predominantly aerobic gram-negative bacteria. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation of mRNA and inhibition of protein synthesis followed by cell death.
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Brand Name: Vulcanchem
CAS No.: 7205-49-4
VCID: VC13335040
InChI: InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
SMILES: C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Molecular Formula: C23H47N5O18S
Molecular Weight: 713.7 g/mol

Paromomycin sulfate

CAS No.: 7205-49-4

Cat. No.: VC13335040

Molecular Formula: C23H47N5O18S

Molecular Weight: 713.7 g/mol

* For research use only. Not for human or veterinary use.

Paromomycin sulfate - 7205-49-4

Specification

CAS No. 7205-49-4
Molecular Formula C23H47N5O18S
Molecular Weight 713.7 g/mol
IUPAC Name (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Standard InChI InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
Standard InChI Key LJRDOKAZOAKLDU-UDXJMMFXSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Introduction

Chemical and Physical Properties

Paromomycin sulfate (C23_{23}H47_{47}N5_5O18_{18}S) is a white, amorphous powder with a molecular weight of 713.71 g/mol . Key physicochemical characteristics include:

PropertyValueSource
Melting Point145°C (decomposition)
Solubility50 mg/mL in water (stable at 2–8°C)
Optical Rotation (α)+50.5° (c = 1.5 in water, pH 6)
Storage ConditionsDark, inert atmosphere, room temperature

The compound exhibits hygroscopicity and stability in aqueous solutions for up to five days at 37°C . Its structure comprises a cyclohexane core linked to three saccharide moieties, with sulfate groups enhancing solubility .

Synthesis and Production

Paromomycin sulfate is biosynthesized by Streptomyces rimosus var. paromomycinus through fermentation . Patent DE1025573B outlines a production method involving:

  • Cultivation in a medium containing glucose, soybean meal, and inorganic salts.

  • Extraction via ion-exchange chromatography.

  • Precipitation with ethanol .

Modern advancements include albumin microsphere formulations to enhance macrophage targeting, reducing systemic toxicity while maintaining efficacy .

Mechanism of Action

Paromomycin inhibits prokaryotic and protozoal protein synthesis by binding to the 16S ribosomal RNA (rRNA) subunit . Key steps include:

  • Binding: The cationic drug interacts with negatively charged bacterial cell surfaces, facilitated by polycationic regions .

  • Ribosomal Interaction: Conformational changes in the rRNA A-site disrupt tRNA accommodation, halting peptide elongation .

  • Mitochondrial Effects: In Leishmania, paromomycin collapses mitochondrial membrane potential, impairing energy production .

Resistance mechanisms involve reduced drug uptake (e.g., Leishmania mutants with altered glycocalyx) or ribosomal mutations .

Therapeutic Applications

Intestinal Amebiasis

Paromomycin sulfate (250 mg capsules) is first-line for Entamoeba histolytica, achieving cure rates >90% at 25–35 mg/kg/day for 5–10 days . Its minimal systemic absorption ensures high luminal concentrations .

Visceral Leishmaniasis (VL)

Phase III trials in Sudan demonstrated 85–90% efficacy with 15–20 mg/kg/day intramuscularly for 21–28 days . Albumin microspheres reduced peak plasma levels (Cmax_{max}) by 80%, enhancing safety .

Hepatic Coma

By suppressing ammonia-producing gut flora, paromomycin lowers serum ammonia levels, improving neurological symptoms . Doses of 4 g/day are adjunctive to lactulose .

Pharmacokinetics

ParameterValueSource
Oral Absorption<1%
Half-Life2–3 hours (intramuscular)
ExcretionFeces (>90%)
Protein BindingNegligible

Poor absorption limits systemic toxicity but necessitates parenteral administration for extraintestinal infections .

Adverse Effects and Toxicology

Clinical Adverse Events

  • Common: Nausea (15–20%), abdominal cramps (12%), diarrhea (10%) .

  • Serious: Ototoxicity (rare, linked to hepatic impairment), transient AST/ALT elevations .

Preclinical Toxicology

ModelRouteLD50_{50} (mg/kg)Source
MouseOral23,500
RatSubcutaneous870
Guinea PigIntravenous90

No mutagenicity or carcinogenicity has been reported .

Resistance Mechanisms

Resistance in Leishmania donovani correlates with:

  • Reduced drug uptake due to glycocalyx modifications .

  • Mitochondrial DNA mutations affecting membrane potential .
    In bacteria, ribosomal methylation (e.g., armA gene) confers resistance .

Recent Advancements

  • Albumin Microspheres: Enhance macrophage delivery, reducing Cmax_{max} by 80% .

  • Combination Therapies: Synergy with miltefosine improves VL cure rates to 98% .

  • GI Transit Studies: Paromomycin serves as a non-absorbable marker for gut motility research .

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